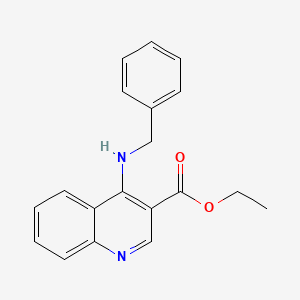

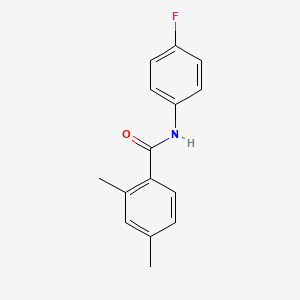

![molecular formula C19H31N5O B5552810 1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)

1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one" belongs to a class of chemicals characterized by the presence of 1,2,3-triazole rings, which are known for their versatility in chemical reactions and potential biological activities. This class includes various derivatives synthesized for studying their structural and functional attributes.

Synthesis Analysis

The synthesis of triazole derivatives often involves the click reaction, a popular method for constructing 1,2,3-triazole rings through the [3+2] cycloaddition of azides and alkynes. This reaction is favored for its efficiency and the ability to produce a wide range of compounds, including those with cyclohexyl and dimethylamino groups, under mild conditions.

Molecular Structure Analysis

Triazole derivatives, including the compound , exhibit a planar molecular structure around the triazole ring, facilitating interactions with other molecules. X-ray diffraction analysis often reveals their crystalline structures, showcasing intramolecular hydrogen bonds and the spatial arrangement conducive to their reactivity and potential biological interactions.

Chemical Reactions and Properties

The chemical reactivity of 1,2,3-triazole derivatives is significantly influenced by their functional groups. The presence of dimethylamino and cyclohexylamino groups can affect their nucleophilicity and electrophilicity, respectively. These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and transformations influenced by their electron-donating or withdrawing capabilities.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. The substituents attached to the triazole ring play a crucial role in modulating these properties, affecting their phase behavior, volatility, and interaction with solvents.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards acids and bases, are influenced by the substituents present in the molecule. The electronic effects of the dimethylamino and cyclohexyl groups contribute to the compound's overall chemical stability, reactivity, and potential as a precursor for further chemical transformations.

References

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research in the field often involves the synthesis and characterization of complex compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel chalcone derivative compounds demonstrates the investigation into their nonlinear optical properties, suggesting potential applications in optical devices and materials science due to their distinct absorption behavior at varying laser intensities (Rahulan et al., 2014). Similarly, the development of new compounds through palladium-catalyzed oxidative carbonylation indicates the exploration of efficient synthetic pathways for producing compounds with varied applications, including catalysis and materials chemistry (Bacchi et al., 2002).

Biological Studies and Pharmacological Applications

The compound's potential pharmacological applications are highlighted through studies on related chemical structures. For example, research into the synthesis and biological evaluation of specific derivatives as small molecule inhibitors showcases the ongoing search for new therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease processes (Gomaa et al., 2011). Another area of focus includes the study of compounds for their antiviral activity, demonstrating the potential for developing new antiviral drugs based on the structural modifications of these compounds (Modzelewska-Banachiewicz & Kamińska, 2001).

Materials Science and Chemistry

Investigations into the reactivity of zinc alkyl derivatives of linked phenoxides suggest applications in catalysis and materials science, particularly in the synthesis of polymers and the copolymerization of cyclohexene oxide and carbon dioxide (Dinger & Scott, 2001). This research highlights the importance of understanding the fundamental reactivity and properties of these compounds to innovate in material synthesis and catalysis.

Eigenschaften

IUPAC Name |

(E)-1-[1-cyclohexyl-5-(cyclohexylamino)triazol-4-yl]-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O/c1-23(2)14-13-17(25)18-19(20-15-9-5-3-6-10-15)24(22-21-18)16-11-7-4-8-12-16/h13-16,20H,3-12H2,1-2H3/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAMTWPDMUYPFA-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(N(N=N1)C2CCCCC2)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(N(N=N1)C2CCCCC2)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[1-Cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-YL]-3-(dimethylamino)-2-propen-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)

![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)

![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)

![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)

![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)